1H,10H-Perfluorodecane

Descripción general

Descripción

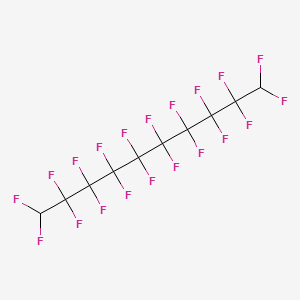

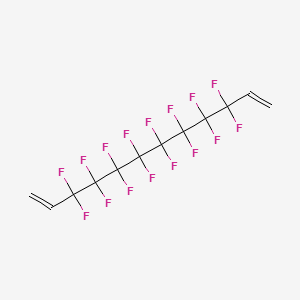

1H,10H-Perfluorodecane is a highly fluorinated decanediol . It is also known as 2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluoro-1,10-decanediol . The molecular orientation and multilayer formation of 1H,1H,10H,10H-perfluorodecane-1,10-diol at the hexane/water interface have been investigated .

Synthesis Analysis

The synthesis of 1H,1H,10H,10H-perfluoro-1,10-decanediol involves a reaction with potassium hydroxide in N,N-dimethyl-formamide at 20℃ . The reaction mixture is concentrated in vacuo, and the residue is partitioned between aqueous saturated ammonium chloride and ethyl acetate .Molecular Structure Analysis

The molecular formula of 1H,10H-Perfluorodecane is C10HF21 . The IUPAC Standard InChI is InChI=1S/C10HF21/c11-1(12)2(13,14)3(15,16)4(17,18)5(19,20)6(21,22)7(23,24)8(25,26)9(27,28)10(29,30)31/h1H .Chemical Reactions Analysis

The molecular orientation and multilayer formation of 1H,1H,10H,10H-perfluorodecane-1,10-diol at the hexane/water interface have been investigated . The interfacial tension of the hexane solution of 1H,1H,10H,10H-perfluorodecane-1,10-diol against water has been measured .Physical And Chemical Properties Analysis

1H,10H-Perfluorodecane has a molecular weight of 520.0814 . It has a high boiling point of 215°C. It is a colorless, odorless, and non-flammable liquid.Aplicaciones Científicas De Investigación

Estrogenic Activity Research

1H,10H-Perfluorodecane, also known as FC10-diol, has been identified as a potent and efficacious compound in estrogenic activity research . It was found to interact with ERα or EREs in in vitro screening . The in vivo effects of this compound were further evaluated in fish, providing valuable insights into the translation of in vitro estrogenic activity into estrogen-dependent effects in vivo .

Environmental Toxicology

FC10-diol is part of the broad chemical group of Per- and polyfluoroalkyl substances (PFAS), which are of concern due to their environmental persistence, exposure and accumulation in humans and wildlife, and potential toxicity . Studies involving FC10-diol contribute to our understanding of the environmental impact and health effects of PFAS.

High-Throughput Screening

FC10-diol was among the PFAS screened for transcription factor activities in high-throughput screening . This compound displayed full agonist activity, making it a notable exception among the majority of PFAS compounds that showed partial agonist activity .

Adsorption Studies

The adsorption of FC10-diol at the hexane/water interface has been investigated . These studies provide insights into the effect of two hydroxyl groups at both ends of the hydrophobic chain and the rigidity of the hydrophobic chain on the adsorption behavior .

Multilayer Formation

Research has also been conducted on the molecular orientation and multilayer formation in the adsorbed film of FC10-diol . This contributes to our understanding of the properties and behavior of adsorbed films.

Regulatory Studies

Given the environmental and health concerns associated with PFAS, compounds like FC10-diol are subject to regulatory scrutiny . The European Chemicals Agency (ECHA), for example, has proposed restrictions on PFAS .

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that perfluoroalkyl substances (pfas), a group to which 1h,10h-perfluorodecane belongs, have been identified as potential endocrine-disrupting chemicals . They can impact hormonally sensitive endpoints in organisms .

Mode of Action

This indicates a unique interaction with their targets that differs from typical estrogenic compounds .

Biochemical Pathways

1H,10H-Perfluorodecane and other PFAS have been found to significantly upregulate multiple genes across an osmotic stress mRNA gene expression array . Notably, the paxillin pathway, which is important in tumor suppressor gene SHP-2 signaling, was significantly upregulated with PFAS exposure . This suggests that 1H,10H-Perfluorodecane may influence osmotic signaling and related biochemical pathways.

Pharmacokinetics

It is known that pfas, including 1h,10h-perfluorodecane, are persistent in the environment and can accumulate in living organisms, which may impact their bioavailability .

Result of Action

Exposure to pfas, including 1h,10h-perfluorodecane, has been found to significantly upregulate multiple genes across an osmotic stress mrna gene expression array . This suggests that 1H,10H-Perfluorodecane may influence gene expression in cells.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1H,10H-Perfluorodecane. As a member of the PFAS group, 1H,10H-Perfluorodecane is persistent in the environment and can accumulate in living organisms . This persistence and accumulation can potentially influence the compound’s action and efficacy.

Propiedades

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-icosafluorodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H2F20/c11-1(12)3(15,16)5(19,20)7(23,24)9(27,28)10(29,30)8(25,26)6(21,22)4(17,18)2(13)14/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDMQXMQJUHCJLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H2F20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379785 | |

| Record name | 1H,10H-Perfluorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H,10H-Perfluorodecane | |

CAS RN |

3492-24-8 | |

| Record name | 1H,10H-Perfluorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B1586145.png)